molecular formula C24H32N2O2 B11430504 N-cycloheptyl-2-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxoisoindoline-1-carboxamide

N-cycloheptyl-2-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxoisoindoline-1-carboxamide

Cat. No.: B11430504
M. Wt: 380.5 g/mol
InChI Key: JGCMBXQMQHUUCF-UHFFFAOYSA-N
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Description

N~1~-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines cycloheptyl and cyclohexenyl groups with an isoindolinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to use cycloheptanone and 2-(1-cyclohexenyl)ethylamine as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often include in-line separation and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

N~1~-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-CYCLOHEPTYL-2-[2-(1-CYCLOHEXENYL)ETHYL]-3-OXO-1-ISOINDOLINECARBOXAMIDE is unique due to its combination of cycloheptyl and cyclohexenyl groups with an isoindolinecarboxamide core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-cycloheptyl-2-[2-(cyclohexen-1-yl)ethyl]-3-oxo-1H-isoindole-1-carboxamide

InChI

InChI=1S/C24H32N2O2/c27-23(25-19-12-6-1-2-7-13-19)22-20-14-8-9-15-21(20)24(28)26(22)17-16-18-10-4-3-5-11-18/h8-10,14-15,19,22H,1-7,11-13,16-17H2,(H,25,27)

InChI Key

JGCMBXQMQHUUCF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CCC4=CCCCC4

Origin of Product

United States

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